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4-[(Chloroacetyl)amino]benzamide

Catalog No.
S671151
CAS No.
85126-67-6
M.F
C9H9ClN2O2
M. Wt
212.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[(Chloroacetyl)amino]benzamide

CAS Number

85126-67-6

Product Name

4-[(Chloroacetyl)amino]benzamide

IUPAC Name

4-[(2-chloroacetyl)amino]benzamide

Molecular Formula

C9H9ClN2O2

Molecular Weight

212.63 g/mol

InChI

InChI=1S/C9H9ClN2O2/c10-5-8(13)12-7-3-1-6(2-4-7)9(11)14/h1-4H,5H2,(H2,11,14)(H,12,13)

InChI Key

AHXTYKMJPLXNOS-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)N)NC(=O)CCl

Canonical SMILES

C1=CC(=CC=C1C(=O)N)NC(=O)CCl

4-[(Chloroacetyl)amino]benzamide is an organic compound with the molecular formula C₉H₉ClN₂O₂. It belongs to the class of chloroacetamides, characterized by the presence of a chloroacetyl group attached to an amino group on a benzamide structure. This compound is notable for its potential in various chemical and biological applications, particularly in medicinal chemistry.

The structure of 4-[(Chloroacetyl)amino]benzamide includes a benzene ring substituted with an amide group and a chloroacetyl moiety, which contributes to its reactivity and interaction capabilities. The presence of the chloroacetyl group allows for nucleophilic substitution reactions, while the amide functionality can participate in hydrogen bonding, making it a versatile compound for further chemical modifications and biological interactions .

  • Alkylating agent: The chloroacetyl group can act as an alkylating agent, transferring the chloroethyl moiety to nucleophilic groups in biomolecules, potentially leading to protein or enzyme inhibition.
  • Histone deacetylase (HDAC) inhibition: Some chloroacetamides have been shown to inhibit HDAC enzymes, which regulate gene expression. However, whether 4-[(chloroacetyl)amino]benzamide possesses this activity is unknown [].
  • Wear appropriate personal protective equipment (PPE) like gloves, goggles, and a lab coat when handling the compound.
  • Work in a well-ventilated fume hood to avoid inhalation.
  • Avoid contact with skin and eyes as it can cause irritation or corrosion.
  • Dispose of waste according to proper chemical waste disposal regulations.
Due to its functional groups:

  • Nucleophilic Substitution: The chloroacetyl group is reactive towards nucleophiles, allowing for substitution reactions that can yield various derivatives.
  • Hydrolysis: In aqueous environments, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
  • Acylation Reactions: The amine group can react with different acyl chlorides or anhydrides, leading to the formation of new amides.
  • Condensation Reactions: It can participate in condensation reactions with other amines or alcohols, forming more complex molecules .

Research indicates that 4-[(Chloroacetyl)amino]benzamide exhibits promising biological activities. It has been studied for its potential antibacterial and antioxidant properties. In vitro assays have shown that compounds within this class can inhibit bacterial growth and exhibit free radical scavenging activity, suggesting their utility in pharmaceutical applications .

Furthermore, docking studies have indicated that this compound may interact effectively with specific biological targets, making it a candidate for further development as a therapeutic agent .

The synthesis of 4-[(Chloroacetyl)amino]benzamide typically involves the reaction of p-amino benzoic acid with chloroacetyl chloride. The general procedure is as follows:

  • Preparation of 4-(Chloroacetamido)benzoic Acid:
    • Mix p-amino benzoic acid with triethylamine in ethanol.
    • Add chloroacetyl chloride dropwise while stirring.
    • Filter and recrystallize the resultant product.
  • Formation of 4-[(Chloroacetyl)amino]benzamide:
    • The synthesized 4-(chloroacetamido)benzoic acid can then be treated with various amines to form different benzamide derivatives through acylation reactions .

These methods emphasize environmentally friendly approaches, such as using ultrasonic irradiation to enhance reaction rates and yields .

4-[(Chloroacetyl)amino]benzamide has several applications:

  • Pharmaceutical Intermediate: It serves as an important intermediate in the synthesis of various therapeutic agents due to its reactivity and ability to form diverse derivatives.
  • Antioxidant and Antimicrobial Agents: Compounds derived from it have been explored for their potential use in treating infections and oxidative stress-related diseases .
  • Research Tool: Its unique structure allows it to be used in biological studies to understand interactions at the molecular level .

Interaction studies involving 4-[(Chloroacetyl)amino]benzamide have focused on its binding affinities with specific proteins or enzymes. Molecular docking simulations suggest that it may form stable complexes with target proteins, indicating potential as a lead compound for drug development. These studies often utilize computational methods to predict binding modes and affinities based on structural characteristics .

Several compounds share structural similarities with 4-[(Chloroacetyl)amino]benzamide. Below is a comparison highlighting their uniqueness:

Compound NameStructural FeaturesUnique Attributes
4-AminobenzamideBenzene ring with an amino groupSimple structure; used as a precursor in synthesis
N-(p-Chlorobenzoyl)-p-aminobenzoic acidBenzene ring with both amino and carbonyl groupsExhibits anti-inflammatory properties
N-(substituted phenyl)benzamidesVaries by substitution on the phenyl groupDiverse biological activities based on substitutions
4-ChloromethylbenzamideContains a chloromethyl groupUseful in synthesis of more complex derivatives

While these compounds share similar functional groups, 4-[(Chloroacetyl)amino]benzamide's unique chloroacetyl moiety distinguishes it by enhancing its reactivity and potential biological activities compared to others .

XLogP3

0.6

Sequence

X

Wikipedia

4-[(chloroacetyl)amino]benzamide

Dates

Last modified: 08-15-2023

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